In-Depth Technical Guide: The Core Mechanism of Action of Tas-301
In-Depth Technical Guide: The Core Mechanism of Action of Tas-301
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-301, with the chemical structure 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a novel synthetic compound that has demonstrated significant potential in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. This technical guide delineates the core mechanism of action of Tas-301, focusing on its role as a potent inhibitor of receptor-operated, voltage-independent calcium influx. By targeting this critical signaling node, Tas-301 effectively attenuates downstream pathways, including the Ca2+/Protein Kinase C (PKC) signaling cascade, which are pivotal in the pathogenesis of neointimal thickening following vascular injury. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a visual representation of the signaling pathways and experimental workflows associated with the characterization of Tas-301.
Core Mechanism of Action
Tas-301 exerts its primary effect by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis after procedures like angioplasty.[1][2] The central mechanism of Tas-301 is the blockade of voltage-independent calcium (Ca2+) influx that is triggered by growth factors such as platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[1] This action is crucial as the influx of extracellular calcium is a critical event in the signal transduction cascade that leads to cell proliferation.
No clinical trial data for Tas-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone) has been identified in the public domain, suggesting that the compound's development has been limited to the preclinical stage.
Quantitative Data Summary
The preclinical evaluation of Tas-301 has yielded quantitative data that underscores its inhibitory potency. The following tables summarize the key findings from in vitro and in vivo studies.
| In Vitro Efficacy of Tas-301 on VSMC Proliferation | |
| Parameter | Observation |
| Inhibition of PDGF-BB-induced VSMC proliferation | Concentration-dependent |
| Inhibition of bFGF-induced VSMC proliferation | Concentration-dependent |
| Inhibition of 2% Fetal Bovine Serum-induced VSMC proliferation | Concentration-dependent |
| In Vitro Efficacy of Tas-301 on Signal Transduction | |
| Parameter | Observation |
| Inhibition of PDGF-induced Ca2+ influx | Dose-dependent, with concentrations for inhibition being nearly identical to those for inhibition of VSMC proliferation.[1] |
| Inhibition of PDGF-induced PKC activation | Concentration-dependent |
| Inhibition of PMA-mediated AP-1 induction | Concentration-dependent |
| Inhibition of PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillin | Yes |
| Inhibition of PDGF-induced CaM kinase II activation | Yes |
| In Vivo Efficacy of Tas-301 | |
| Model | Observation |
| Rat common carotid artery single-balloon injury model | Dose-dependent reduction in neointimal thickening 14 days after injury. |
| Rat common carotid artery double-balloon injury model | Dose-dependent reduction in neointimal thickening 14 days after the second injury.[3] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Tas-301 Inhibition
Caption: Mechanism of Tas-301 in inhibiting VSMC proliferation.
Experimental Workflow for Assessing Tas-301 Efficacy
References
- 1. TAS-301 blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS-301, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tas-301, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
